4,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
4,5-DIMETHYL-N-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound belonging to the class of isoxazole derivatives. This compound is characterized by its unique structure, which includes a 3-isoxazolecarboxamide core substituted with 4,5-dimethyl and 4-methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-DIMETHYL-N-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group by reacting the isoxazole derivative with 4-methylphenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isoxazole moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products:
Oxidation: Formation of 4,5-dimethyl-3-isoxazolecarboxylic acid.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4,5-DIMETHYL-N-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-N-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 4,5-DIMETHYL-N-(4-METHYLPHENYL)-2-ISOXAZOLECARBOXAMIDE
- 4,5-DIMETHYL-N-(4-METHYLPHENYL)-3-THIOPHENECARBOXAMIDE
- 4,5-DIMETHYL-N-(4-METHYLPHENYL)-2-FURANCARBOXAMIDE
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the heterocyclic ring (isoxazole, thiophene, furan) and the position of substitution.
- Chemical Properties: These structural differences can lead to variations in their chemical reactivity, stability, and solubility.
- Biological Activity: The presence of different heterocyclic rings can influence their interaction with biological targets, leading to differences in their biological activities and potential applications.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
4,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)14-13(16)12-9(2)10(3)17-15-12/h4-7H,1-3H3,(H,14,16) |
InChI Key |
PZVRZEOCSYGCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2C)C |
Origin of Product |
United States |
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